copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron
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Overview
Description
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron is a complex chemical compound that belongs to the class of porphyrins Porphyrins are organic compounds, often characterized by their large, aromatic ring structures This particular compound is notable for its copper ion center, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron typically involves the following steps:
Formation of the Porphyrin Ring: This is achieved through the condensation of pyrrole and an aldehyde under acidic conditions to form a porphyrinogen, which is then oxidized to form the porphyrin ring.
Metalation: The porphyrin ring is then reacted with a copper salt, such as copper(II) acetate, under basic conditions to insert the copper ion into the center of the porphyrin ring.
Functionalization: The carboxylatoethyl and ethenyl groups are introduced through various organic reactions, such as alkylation and vinylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The ethenyl and carboxylatoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can introduce various functional groups into the porphyrin structure.
Scientific Research Applications
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron involves its ability to interact with various molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The copper center can catalyze the production of ROS, which can damage cellular components and be used in therapeutic applications.
Enzyme Mimicry: The compound can mimic the activity of natural enzymes, facilitating biochemical reactions.
Electron Transfer: The copper ion can participate in electron transfer reactions, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: A simpler copper complex used in various chemical reactions.
Copper(II) sulfate: Another copper compound with widespread industrial and laboratory applications.
Iron porphyrins: Similar in structure but with an iron center, used in biological studies and as catalysts.
Uniqueness
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron is unique due to its specific functional groups and the presence of a copper ion, which imparts distinct chemical and physical properties. Its ability to generate ROS and mimic enzyme activity makes it particularly valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C34H32CuN4O4 |
---|---|
Molecular Weight |
624.2 g/mol |
IUPAC Name |
copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
ASFPSNQTLAUXFI-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
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